molecular formula C15H17NO2S3 B12577350 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate CAS No. 642478-51-1

1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate

Cat. No.: B12577350
CAS No.: 642478-51-1
M. Wt: 339.5 g/mol
InChI Key: OKKXKBDKMMDAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Dithiocan Moiety: The dithiocan moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can include microwave-assisted synthesis and one-pot multicomponent reactions to streamline the process and reduce the number of purification steps .

Chemical Reactions Analysis

Types of Reactions

1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.

    Biological Research: In biological research, this compound is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole-5-carboxylate: This compound shares the benzothiazole core but lacks the dithiocan moiety.

    1,3-Benzothiazole-5-carboxylate: This compound lacks both the methyl and dithiocan groups.

    1,5-Dithiocan-3-yl Benzothiazole: This compound contains the dithiocan moiety but lacks the carboxylate group.

Uniqueness

The uniqueness of 1,5-Dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate lies in its combination of the benzothiazole core with the dithiocan and carboxylate groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

642478-51-1

Molecular Formula

C15H17NO2S3

Molecular Weight

339.5 g/mol

IUPAC Name

1,5-dithiocan-3-yl 2-methyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C15H17NO2S3/c1-10-16-13-7-11(3-4-14(13)21-10)15(17)18-12-8-19-5-2-6-20-9-12/h3-4,7,12H,2,5-6,8-9H2,1H3

InChI Key

OKKXKBDKMMDAJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CSCCCSC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.